molecular formula C8H7BrN2O B11880921 3-Bromo-1-methyl-1H-indazol-5-ol

3-Bromo-1-methyl-1H-indazol-5-ol

Cat. No.: B11880921
M. Wt: 227.06 g/mol
InChI Key: KHBVNMPTBHFIPM-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazol-5-ol is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-1H-indazol-5-ol typically involves the bromination of 1-methyl-1H-indazole followed by hydroxylation. One common method includes:

    Hydroxylation: The hydroxylation at the fifth position can be achieved using various oxidizing agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydroxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms with different substituents replacing the bromine atom.

    Substitution: A variety of substituted indazole derivatives with diverse biological activities.

Scientific Research Applications

3-Bromo-1-methyl-1H-indazol-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

    1-Methyl-1H-indazole: Lacks the bromine atom, leading to different chemical and biological properties.

    3-Bromo-1H-indazole: Lacks the methyl group, affecting its reactivity and applications.

    5-Hydroxy-1-methyl-1H-indazole: Similar structure but with a hydroxyl group at the fifth position instead of bromine.

Uniqueness: 3-Bromo-1-methyl-1H-indazol-5-ol is unique due to the presence of both the bromine atom and the methyl group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C8H7BrN2O

Molecular Weight

227.06 g/mol

IUPAC Name

3-bromo-1-methylindazol-5-ol

InChI

InChI=1S/C8H7BrN2O/c1-11-7-3-2-5(12)4-6(7)8(9)10-11/h2-4,12H,1H3

InChI Key

KHBVNMPTBHFIPM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)O)C(=N1)Br

Origin of Product

United States

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